

High-performance liquid chromatography (HPLC) methods for Brinerdine analysis

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Compound of Interest

Compound Name: *Brinerdine*

Cat. No.: *B1212896*

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Application Notes & Protocols for HPLC Analysis of Brinerdine Components

These application notes provide a comprehensive overview and detailed protocols for the simultaneous determination of the active pharmaceutical ingredients (APIs) in **Brinerdine** tablets—Clopamide, Dihydroergocristine, and Reserpine—using High-Performance Liquid Chromatography (HPLC).

Introduction

Brinerdine is a combination antihypertensive medication containing Clopamide (a diuretic), Dihydroergocristine (a peripheral vasodilator), and Reserpine (a sympatholytic). Accurate and reliable analytical methods are crucial for the quality control of **Brinerdine** formulations, ensuring the identity, purity, and potency of the active ingredients. This document outlines a validated Reversed-Phase HPLC (RP-HPLC) method for the simultaneous quantification of these three components.

Chromatographic Method and Validation Summary

A stability-indicating RP-HPLC method has been developed and validated for the simultaneous determination of Clopamide, Dihydroergocristine Mesylate, and Reserpine in tablet dosage forms. The method demonstrates good resolution, accuracy, precision, and linearity.

Chromatographic Conditions

Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile and Phosphate Buffer
Flow Rate	1.0 mL/min
Detection Wavelength	279 nm
Injection Volume	20 µL
Column Temperature	Ambient

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.

Validation Parameter	Clopidogrel	Dihydroergocristine Mesylate	Reserpine
Linearity Range (µg/mL)	10 - 90	-	-
Correlation Coefficient (R ²)	0.999	-	-
Limit of Detection (LOD) (µg/mL)	0.261	-	-
Limit of Quantitation (LOQ) (µg/mL)	0.791	-	-
Accuracy (% Recovery)	Within acceptable limits	Within acceptable limits	Within acceptable limits
Precision (% RSD)	< 2%	< 2%	< 2%

Note: Detailed quantitative data for Dihydroergocristine and Reserpine linearity, LOD, and LOQ were not available in the provided search results but were validated as per the source. The method was found to be linear for all three components.

Experimental Protocols

Preparation of Standard Solutions

3.1.1. Standard Stock Solution:

- Accurately weigh and transfer appropriate amounts of Clopidogrel, Dihydroergocristine Mesylate, and Reserpine working standards into a volumetric flask.
- Dissolve the standards in a suitable diluent (e.g., mobile phase).
- Sonicate for 15 minutes to ensure complete dissolution.
- Make up to the final volume with the diluent to obtain a known concentration of each analyte.

3.1.2. Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method.

Preparation of Sample Solutions (from Tablets)

- Weigh and finely powder a representative number of **Brinerdine** tablets.
- Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
- Add a suitable volume of diluent and sonicate for 30 minutes to extract the active ingredients.
- Make up to the final volume with the diluent.
- Filter the solution through a 0.45 μm syringe filter to remove any undissolved excipients.
- Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Chromatographic Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
- Record the chromatograms and integrate the peak areas for each analyte.
- The retention times for the analytes are typically observed in the following order: Dihydroergocristine, Reserpine, and Clopamide.

Data Analysis

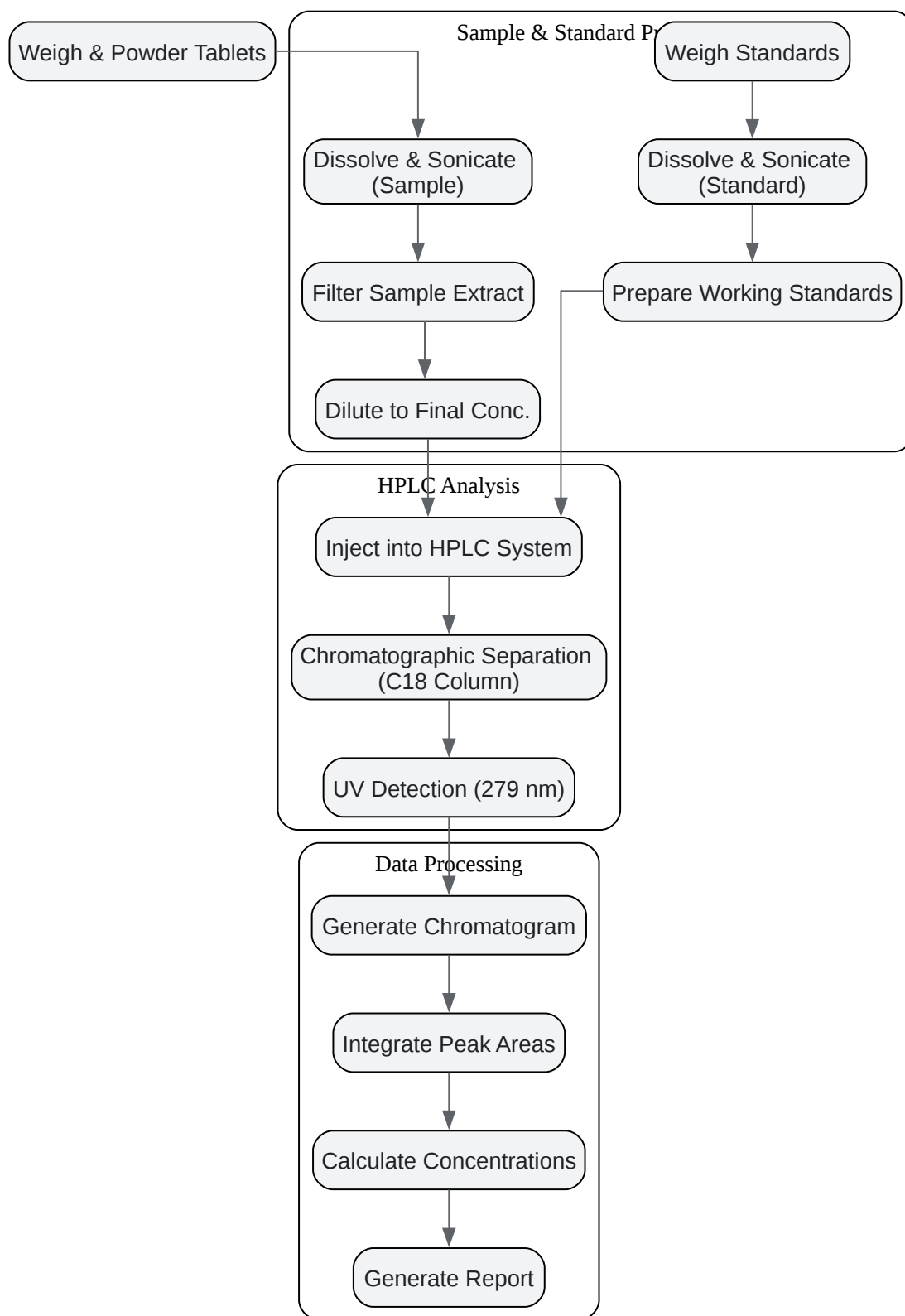
The concentration of each active ingredient in the sample is calculated using the peak areas obtained from the chromatograms of the standard and sample solutions. The following formula can be used:

The amount of each drug per tablet can then be calculated based on the dilution factors and the average tablet weight.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Brinerdine** tablets.



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Caption: General workflow for the HPLC analysis of **Brinerdine** tablets.

Stability-Indicating Aspects

The developed HPLC method has been shown to be stability-indicating. Forced degradation studies were performed under acidic, basic, neutral, thermal, and oxidative stress conditions. The results indicated that the method could effectively separate the peaks of the active ingredients from those of the degradation products, demonstrating its specificity and stability-indicating nature.[1]

Alternative Advanced Method

For bioanalytical applications, such as pharmacokinetic studies in human plasma, a more sensitive and selective method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been developed.[2][3] This method offers a lower limit of quantification (LLOQ) in the range of 0.04-1 ng/mL for the different components.[2][3]

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the simultaneous determination of Clopamide, Dihydroergocristine, and Reserpine in pharmaceutical dosage forms. Its stability-indicating nature makes it suitable for routine quality control and stability studies of **Brinerdine** tablets.

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